molecular formula C6H7BrN2 B2428648 4-Bromo-5-methylpyridin-3-amine CAS No. 1806996-46-2

4-Bromo-5-methylpyridin-3-amine

Cat. No.: B2428648
CAS No.: 1806996-46-2
M. Wt: 187.04
InChI Key: ZYRSQDGLNLJYBO-UHFFFAOYSA-N
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Description

4-Bromo-5-methylpyridin-3-amine is a pyridine derivative with a bromine atom at the 4th position, an amino group at the 3rd position, and a methyl group at the 5th position. Pyridine derivatives are widely distributed in nature and are found in many plant components such as alkaloids. These compounds serve as the foundation for producing many important chemicals and are essential raw materials in the production of pharmaceuticals, agrochemicals, dyes, surfactants, rubber additives, feed additives, food additives, and adhesives .

Mechanism of Action

Target of Action

3-Amino-4-bromo-5-methylpyridine is a chemical compound that is often used in the field of organic synthesis It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors , which suggests that this compound might also target similar proteins or enzymes.

Mode of Action

It’s known that similar compounds participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The compound interacts with its targets through oxidative addition and transmetalation processes .

Biochemical Pathways

It’s known that similar compounds are involved in the suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in organic synthesis. These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Result of Action

It’s known that similar compounds are used in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors can modulate a plethora of cellular processes, including the release of pro-inflammatory cytokines .

Action Environment

The action of 3-Amino-4-bromo-5-methylpyridine can be influenced by various environmental factors. For instance, the compound should be kept in a dry, cool, and well-ventilated place to maintain its stability . Moreover, it’s known that the Suzuki–Miyaura cross-coupling reactions, in which similar compounds participate, require mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can participate in various biochemical reactions due to their ability to act as both a base and a nucleophile

Cellular Effects

It is known that pyridine derivatives can influence cell function by interacting with various cellular pathways

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can exhibit changes in their effects over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects observed at high doses .

Metabolic Pathways

It is known that pyridine derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, including interaction with transporters or binding proteins .

Subcellular Localization

It is known that chemical compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 4-Bromo-5-methylpyridin-3-amine involves the bromination of 3-amino-4-methylpyridine. The process includes the following steps :

    Stage 1: Reacting 3-amino-4-methylpyridine with hydrogen bromide and bromine at -5°C.

    Stage 2: Treating the product with sodium nitrite in water at 0°C.

    Stage 3: Neutralizing the mixture with sodium hydroxide in water at 0-20°C, maintaining a pH of 9 for 0.5 hours.

Industrial Production Methods

The industrial production of this compound can be achieved through a one-step reaction using 4-methylpyridine-3-boronic acid as a raw material. An inorganic amide is used as an ammonia source, and the reaction is catalyzed by a metal oxide . This method is efficient and overcomes the disadvantages of traditional routes, such as long reaction times, low yields, and severe reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Bromo-5-methylpyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

4-bromo-5-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-9-3-5(8)6(4)7/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRSQDGLNLJYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806996-46-2
Record name 4-bromo-5-methylpyridin-3-amine
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